Bienvenue dans la boutique en ligne BenchChem!

Tyrphostin AG30

c-ErbB signaling erythroid progenitor self-renewal STAT5 activation

Tyrphostin AG30 selectively blocks c-ErbB-induced STAT5 activation & self-renewal in primary erythroblasts without disrupting receptor autophosphorylation or c-Kit signaling. This functional specificity, not just potency, avoids confounding outcomes common with pan-EGFR inhibitors. Ideal for pathway-selective studies in hematopoiesis & dose-response assays. High DMSO solubility (41 mg/mL) minimizes assay interference. Available in research quantities with documented purity.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
Cat. No. B8776566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin AG30
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O
InChIInChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)
InChIKeyCJMWBHLWSMKFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrphostin AG30: A Selective EGFR Tyrosine Kinase Inhibitor for c-ErbB Signaling Research


Tyrphostin AG30 (AG30, CAS 122520-79-0) is a synthetic tyrphostin-class inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase family, with a demonstrated specificity for c-ErbB (EGFR/ErbB1) [1]. Chemically designated as (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid (C10H7NO4, MW 205.17), it functions as an ATP-competitive inhibitor of EGFR kinase activity . Unlike broader-spectrum tyrphostins, AG30 exhibits a unique functional profile: it selectively inhibits c-ErbB-induced self-renewal and downstream STAT5 activation in primary erythroblasts without blocking ligand-induced receptor autophosphorylation [1].

Why Tyrphostin AG30 Cannot Be Substituted with Generic EGFR Inhibitors in c-ErbB-Driven Self-Renewal Studies


Within the tyrphostin family, functional selectivity—not merely kinase inhibition potency—determines experimental utility. While compounds like Tyrphostin AG1478 exhibit low nanomolar EGFR inhibition (IC50 3 nM) and Tyrphostin AG528 inhibits both EGFR and ErbB2 (IC50 4.9 μM and 2.1 μM, respectively) [1], these agents lack the specific functional signature of AG30: the capacity to selectively block c-ErbB-induced self-renewal and STAT5 activation without disrupting receptor autophosphorylation or c-Kit-mediated signaling [2]. Generic substitution with more potent but functionally divergent tyrphostins risks confounding experimental outcomes, particularly in primary hematopoietic models where receptor-specific signal transduction, rather than kinase inhibition alone, governs biological readouts [2].

Quantitative Differentiation Evidence for Tyrphostin AG30 Versus In-Class Comparators


Functional Selectivity: AG30 Blocks c-ErbB-Induced Self-Renewal and STAT5 Activation Without Affecting Autophosphorylation

In primary avian erythroblasts, Tyrphostin AG30 selectively inhibited c-ErbB-induced long-term self-renewal and STAT5 activation, whereas a comparator c-Kit-specific tyrphostin (AG82) selectively inhibited c-Kit-mediated proliferation without affecting c-ErbB function [1]. Critically, AG30 did not block ligand-induced autophosphorylation of either c-ErbB or c-Kit, indicating that its inhibitory action operates downstream of receptor kinase activation—a functional profile distinct from ATP-competitive EGFR inhibitors like AG1478 [1].

c-ErbB signaling erythroid progenitor self-renewal STAT5 activation

EGFR Kinase Inhibition Potency: AG30 Exhibits Micromolar IC50 in Cellular Assays, Contrasting with Nanomolar Tyrphostins

Tyrphostin AG30 inhibits EGFR in human A431 epidermoid carcinoma cells with an IC50 of 30 μM (30,000 nM), while showing negligible activity against recombinant Tdp1 (IC50 > 333 μM) . In comparison, Tyrphostin AG1478 inhibits EGFR with an IC50 of 3 nM in cell-free assays—a 10,000-fold difference in potency . Tyrphostin AG528 exhibits intermediate potency with an EGFR IC50 of 4.9 μM [1].

EGFR inhibition kinase assay A431 cells

Solubility Profile: AG30 Offers High DMSO Solubility for In Vitro Stock Preparation

Tyrphostin AG30 demonstrates solubility of 41 mg/mL (199.83 mM) in DMSO at 25°C, with moderate ethanol solubility of 3 mg/mL (14.62 mM) and complete insolubility in water . This solubility profile supports preparation of concentrated DMSO stock solutions (up to ~200 mM) for in vitro dilution into aqueous assay buffers. In contrast, some tyrphostins exhibit lower DMSO solubility; for example, Tyrphostin AG490 requires sonication for dissolution in DMSO at lower concentrations .

compound solubility DMSO stock in vitro formulation

Selectivity Window: AG30 Inhibits EGFR with >10-Fold Selectivity Over Tdp1

Tyrphostin AG30 exhibits a selectivity window of >11-fold for EGFR (IC50 30 μM) over human recombinant tyrosyl-DNA phosphodiesterase 1 (Tdp1, IC50 >333 μM) . While comprehensive kinome-wide selectivity data are not available for AG30, this selectivity window provides a baseline for off-target assessment. In comparison, Tyrphostin AG490 inhibits both EGFR (IC50 0.1–2 μM) and JAK2 (IC50 ~10 μM) , and Tyrphostin AG1296 selectively inhibits PDGFR (IC50 0.3–0.5 μM) with no EGFR activity .

kinase selectivity Tdp1 off-target profiling

Optimal Research Applications for Tyrphostin AG30 Based on Functional Selectivity Evidence


Dissecting c-ErbB Versus c-Kit Signaling in Primary Hematopoietic Progenitors

Utilize Tyrphostin AG30 as a c-ErbB-selective probe to distinguish c-ErbB-mediated self-renewal and STAT5 activation from c-Kit-driven proliferation in primary erythroblast cultures. The functional selectivity demonstrated in Wessely et al. (1997) [1] enables pathway-specific inhibition without confounding effects on receptor autophosphorylation, making AG30 the preferred tool for studying differential RTK signaling in hematopoiesis.

Partial EGFR Inhibition Studies Requiring Moderate Potency

Employ AG30 in cellular assays where complete EGFR blockade (as achieved by nanomolar inhibitors like AG1478) is undesirable. With an IC50 of 30 μM in A431 cells , AG30 provides a moderate inhibition window suitable for dose-response studies examining partial pathway suppression, compensatory signaling activation, or non-cytotoxic modulation of EGFR-dependent processes.

High-Throughput Screening with DMSO-Compatible Compound Libraries

Leverage the high DMSO solubility of AG30 (41 mg/mL, 199.83 mM) to prepare concentrated stock solutions for automated liquid handling systems. This solubility profile minimizes DMSO carryover into assay plates, reducing solvent interference in cell-based screens and enabling consistent compound delivery across large-scale screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin AG30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.